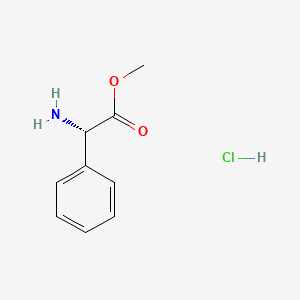
LANTHANUM SILICIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum Silicide (LaSi2) is a compound of the rare-earth metal Lanthanum and Silicon . It is generally available in most volumes with high purity, submicron, and nanopowder forms . It is a soft, malleable, and ductile metal that oxidizes easily in air . It is used to make optical glasses, conferring increased density, refractive index, and hardness .
Synthesis Analysis
This compound can be synthesized through a hydrothermal method . In this process, a nanosized lanthanum silicate, La9.33Si6O26, is synthesized . The reaction of the rare-earth metal lanthanum in the La-Si multilayer films with silicon occurs at temperatures as low as 150°C to form an intermixed layer .Molecular Structure Analysis
The crystal structure of this compound is analyzed using various methods such as scanning electron microscope (SEM), infrared spectrometer (IR), and X-ray diffractometer (XRD) . The successful doping of phosphorus into the lanthanum silicate electrolyte does not destroy the unique crystal structure of the space group P63/m .Chemical Reactions Analysis
The lanthanum silicate surface layer is formed by thermal oxidation of LaSixfSi(lOO) . The chemical states of the layered material are nondestructively analyzed from the Si K spectra measured by an electron-induced x-ray emission spectroscopy in a grazing incidence setup .Physical And Chemical Properties Analysis
This compound has a theoretical density of 5.00 g/cm3 . The conductivity in the current system is ionic in nature and primarily attributable to thermally activated oxygen ions migrating through the interstitial space .Mécanisme D'action
Safety and Hazards
Orientations Futures
Lanthanum-based adsorbents, including Lanthanum Silicide, have been used for selective phosphate removal . Future research directions include the development of proton conductive materials, which are essential in the fields of proton exchange membrane fuel cells, impedance recognition, molecular sieve, and biochemistry .
Propriétés
Numéro CAS |
12056-90-5 |
|---|---|
Formule moléculaire |
LaSi2 |
Poids moléculaire |
195.08 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












